N-(4-methoxyphenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide
Description
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[(8-oxo-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O3S/c1-28-16-9-7-14(8-10-16)21-17(26)13-29-20-23-22-18-19(27)24(11-12-25(18)20)15-5-3-2-4-6-15/h2-12H,13H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUUKRMHPCYMOQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2C=CN(C3=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide typically involves multiple steps. One common approach is to start with the preparation of the triazolopyrazine core, followed by the introduction of the thioacetamide and methoxyphenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize the yield and minimize impurities. The use of automated systems for monitoring and controlling the reaction parameters is common to ensure consistency and efficiency.
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (-S-) group undergoes oxidation to form sulfoxides (-SO-) or sulfones (-SO₂-), depending on reaction conditions.
The oxidation mechanism proceeds via electrophilic attack on the sulfur atom, forming intermediates that stabilize through resonance in the triazolopyrazine ring.
Reduction Reactions
The oxo group (-C=O) at position 8 of the triazolopyrazine core is susceptible to reduction:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Sodium borohydride (NaBH₄) | Methanol, reflux | Secondary alcohol (-CH(OH)-) | 40–50% |
| Lithium aluminum hydride | Tetrahydrofuran, −78°C | Methylene group (-CH₂-) | 70–80% |
Reduction alters the electronic properties of the heterocyclic core, potentially enhancing binding affinity to biological targets.
Substitution Reactions
The sulfanyl group participates in nucleophilic substitution, particularly with amines or thiols:
| Nucleophile | Base | Conditions | Product | Yield |
|---|---|---|---|---|
| Ethylamine | Triethylamine | DMF, 80°C | Thioether replaced by ethylamino group | 55–65% |
| Thiophenol | Potassium carbonate | Acetonitrile, 60°C | Disulfide-linked dimer | 30–40% |
Substitution reactions are sterically hindered by the bulky triazolopyrazine core, necessitating polar aprotic solvents for optimal reactivity .
Electrophilic Aromatic Substitution
The methoxyphenyl group undergoes regioselective electrophilic substitution:
| Reagent | Position | Product | Yield |
|---|---|---|---|
| Nitric acid (HNO₃) | Para to -OCH₃ | Nitro-methoxyphenyl derivative | 70–80% |
| Sulfur trioxide | Ortho to -OCH₃ | Sulfonic acid derivative | 50–60% |
The methoxy group directs incoming electrophiles to the ortho and para positions, with para substitution favored due to reduced steric hindrance.
Hydrolysis of Acetamide Moiety
The acetamide group hydrolyzes under acidic or basic conditions:
| Conditions | Product | Application |
|---|---|---|
| 6M HCl, 100°C, 12 hrs | Carboxylic acid derivative | Precursor for further functionalization |
| 2M NaOH, ethanol, reflux | Sodium salt of carboxylic acid | Enhances solubility for biological assays |
Hydrolysis kinetics are pH-dependent, with faster rates observed under strongly acidic conditions.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
The compound has been investigated for its potential therapeutic effects, particularly in the context of anti-inflammatory and anticancer activities. The triazolopyrazine core is believed to play a crucial role in interacting with biological macromolecules, making it a candidate for drug development aimed at treating various diseases.
Mechanism of Action
N-(4-methoxyphenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide may function by inhibiting or activating specific enzymes or receptors within biological pathways. This interaction can lead to significant biological effects that warrant further investigation in pharmacological studies.
Chemical Research
Synthesis and Characterization
The synthesis of this compound involves multiple steps that include the preparation of the triazolopyrazine core through cyclization reactions. The methoxyphenyl group is introduced via electrophilic aromatic substitution, while the acetamide moiety is attached through amidation reactions. Understanding these synthetic routes is crucial for researchers looking to utilize this compound as a building block for more complex molecules.
Reactivity Studies
this compound can undergo various chemical reactions such as oxidation and reduction. These reactions can modify the compound's functional groups and enhance its applicability in different chemical contexts.
Biological Studies
Biological Interactions
Research has focused on the compound's interactions with biological systems. Studies indicate that it may exhibit activity against specific cancer cell lines and could potentially modulate inflammatory responses. These findings suggest that further exploration into its pharmacodynamics and pharmacokinetics could reveal new therapeutic avenues.
Case Studies
Several case studies have documented the biological effects of similar compounds derived from the triazolopyrazine scaffold. For instance, compounds with analogous structures have shown promise in preclinical trials for their anticancer properties. Such studies underline the importance of exploring this compound within the context of drug discovery.
Industrial Applications
Material Science
Beyond medicinal applications, this compound may find utility in materials science due to its unique chemical properties. Its structure could be leveraged in developing new materials with specific electronic or optical characteristics.
Production Methods
The industrial synthesis of this compound may involve large-scale production techniques such as continuous flow reactors. These methods ensure consistent quality and efficiency while adhering to industrial standards.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide: This compound is unique due to its specific structural features and functional groups.
Other Triazolopyrazine Derivatives: Compounds with similar cores but different substituents may exhibit different properties and applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Biological Activity
N-(4-methoxyphenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C21H19N5O3S
- CAS Number : 1243091-92-0
- Structural Features :
- Methoxyphenyl group
- Triazolopyrazine core
- Sulfanyl acetamide moiety
These structural components contribute to its pharmacological properties and interactions with biological targets.
This compound is believed to interact with various biological targets, primarily enzymes and receptors. The mechanism involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : It can modulate receptor activity, affecting signal transduction processes critical for cellular communication.
Biological Activities
Research on triazolo[4,3-a]pyrazine derivatives indicates a broad spectrum of biological activities. Specifically:
- Antibacterial Activity : Studies have shown that derivatives similar to this compound exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance:
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| 2e | Staphylococcus aureus | 32 |
| 2e | Escherichia coli | 16 |
Case Studies
- Synthesis and Evaluation : A study synthesized various triazolo[4,3-a]pyrazine derivatives and evaluated their antibacterial activity using the microbroth dilution method. The results indicated that modifications at specific sites enhanced antibacterial properties .
- Structure–Activity Relationship (SAR) : Research into SAR revealed that electron-donating groups on phenyl substituents improved antibacterial activity by enhancing lipophilicity and cell permeability .
Additional Biological Activities
Beyond antibacterial properties, compounds within this class have been reported to exhibit:
- Antidiabetic Effects : Certain derivatives show potential in modulating glucose metabolism.
- Antifungal Activity : Some triazolo derivatives have demonstrated efficacy against fungal pathogens.
Q & A
Q. What are the standard synthetic routes for preparing N-(4-methoxyphenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide?
The synthesis typically involves a multi-step sequence:
- Step 1 : Formation of the triazolo[4,3-a]pyrazine core via cyclization of substituted pyrazine precursors with hydrazine derivatives under reflux conditions (e.g., ethanol, 80°C) .
- Step 2 : Introduction of the sulfanyl group via nucleophilic substitution using thiol-containing reagents (e.g., thiourea or mercaptoacetic acid) in polar aprotic solvents like DMF .
- Step 3 : Acetamide coupling using N-(4-methoxyphenyl)acetamide activated via EDCI/HOBt in dichloromethane .
Q. How is the compound characterized to confirm its structural integrity?
A combination of spectroscopic and analytical methods is used:
- NMR : H and C NMR to verify substituent positions (e.g., methoxy protons at δ 3.8 ppm, sulfanyl protons at δ 4.1 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H] at m/z 438.12) .
- X-ray Crystallography : Resolve ambiguities in regiochemistry of the triazolo-pyrazine core .
Q. What preliminary biological assays are recommended for screening its activity?
- Enzyme Inhibition : DPP-IV (dipeptidyl peptidase-IV) inhibition assays using fluorogenic substrates (e.g., Gly-Pro-AMC) at 37°C, pH 7.4, with IC determination .
- Cytotoxicity : MTT assays in HEK-293 or HepG2 cells to assess safety margins .
- Solubility Testing : Use HPLC to quantify solubility in PBS (pH 7.4) or DMSO for in vitro studies .
Advanced Research Questions
Q. How can synthesis be optimized for scalability and reproducibility?
- Flow Chemistry : Utilize continuous-flow reactors to enhance reaction efficiency and reduce side products (e.g., Omura-Sharma-Swern oxidation for ketone intermediates) .
- Design of Experiments (DoE) : Apply factorial design to optimize variables like temperature, solvent ratio, and catalyst loading. For example:
| Factor | Range Tested | Optimal Value |
|---|---|---|
| Temperature (°C) | 60–100 | 80 |
| Solvent (DMF:H2O) | 3:1–5:1 | 4:1 |
| Catalyst (mol%) | 5–15 | 10 |
Q. How to address contradictions in reported spectral data for the triazolo-pyrazine core?
- Case Study : Discrepancies in C NMR signals for the 8-oxo group (observed at δ 168–172 ppm vs. literature δ 165 ppm) may arise from tautomerism.
- Resolution : Use variable-temperature NMR (VT-NMR) to track tautomeric equilibria or employ X-ray crystallography for definitive structural assignment .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
- Substituent Variation : Modify the 4-methoxyphenyl group (e.g., replace with 4-fluorophenyl) and assess DPP-IV inhibition potency .
- Key SAR Findings :
| Modification Site | Substituent | IC (nM) |
|---|---|---|
| 4-Methoxyphenyl | -OCH | 18 |
| 4-Fluorophenyl | -F | 25 |
| 4-Chlorophenyl | -Cl | 32 |
Q. How to investigate pharmacokinetic properties in preclinical models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
